molecular formula C17H22ClN3O2 B6710653 N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide

N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B6710653
M. Wt: 335.8 g/mol
InChI Key: BJGKBFYIWCGIBL-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with a chlorophenyl group, an oxadiazole ring, and an acetamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-11(2)10-21(12(3)14-7-5-6-8-15(14)18)17(22)9-16-20-19-13(4)23-16/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKBFYIWCGIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)N(CC(C)C)C(C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the alkylation of the oxadiazole ring with a chlorophenyl ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving the oxadiazole ring.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-chlorophenyl)ethyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpropyl)acetamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

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